molecular formula C11H9ClO3S2 B8415377 5-Chlorosulfonyl-2-(4-methoxyphenyl)thiophene

5-Chlorosulfonyl-2-(4-methoxyphenyl)thiophene

Cat. No.: B8415377
M. Wt: 288.8 g/mol
InChI Key: PZHAFFSEQBNUOB-UHFFFAOYSA-N
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Description

5-Chlorosulfonyl-2-(4-methoxyphenyl)thiophene is a useful research compound. Its molecular formula is C11H9ClO3S2 and its molecular weight is 288.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H9ClO3S2

Molecular Weight

288.8 g/mol

IUPAC Name

5-(4-methoxyphenyl)thiophene-2-sulfonyl chloride

InChI

InChI=1S/C11H9ClO3S2/c1-15-9-4-2-8(3-5-9)10-6-7-11(16-10)17(12,13)14/h2-7H,1H3

InChI Key

PZHAFFSEQBNUOB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(S2)S(=O)(=O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sulfuryl chloride (0.32 g, 2.34 mmol) was added dropwise a stirred solution of dry DMF (0.18 ml, 2.34 mmol) at 0° C. under an argon atmosphere resulting in the formation of a white solid. After 15 min, 2-(4-methoxy-phenyl)-thiophene (0.38 g, 2 mmol) was added and the mixture was warmed to 100° C. and the melt was further stirred for 45 min. Crushed ice was added and the reaction mixture was extracted with ethyl acetate (2×) and the combined organic extracts were washed with water, brine, dried (MgSO4.2H2O) filtered and concentrated under reduced pressure. The crude, green solid was purified over silica gel (ethyl acetate/n-heptane 1:9): green solid, 0.13 g (18%).
Quantity
0.32 g
Type
reactant
Reaction Step One
Name
Quantity
0.18 mL
Type
reactant
Reaction Step One
Quantity
0.38 g
Type
reactant
Reaction Step Two

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